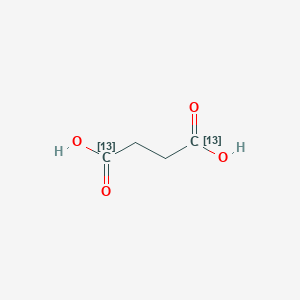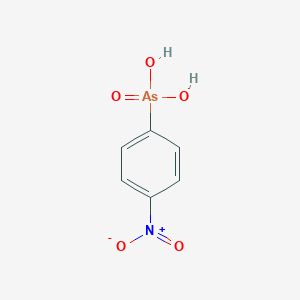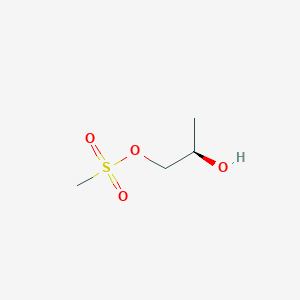
Succinic acid-1,4-13C2
描述
Succinic acid, a dicarboxylic acid, plays a significant role as an intermediate in the tricarboxylic acid (TCA) cycle and is recognized as a valuable platform chemical for producing various high-value derivatives . It is traditionally synthesized from nonrenewable resources, which has led to environmental concerns. Consequently, there has been a shift towards more sustainable biosynthetic pathways and metabolic engineering to produce succinic acid . The molecule's structure has been confirmed through various studies, including electron diffraction and spectroscopy, revealing details about its conformational landscape .
Synthesis Analysis
Succinic acid can be produced through different methods, including chemical synthesis via hydrocarbon oxidation and biotechnological routes using fermentation of agricultural carbohydrates . The latter method is particularly noteworthy as it incorporates CO2 fixation, contributing to a reduction in greenhouse gas emissions . Additionally, continuous-flow production methods have been developed, such as the catalytic β-lactone carbonylation using bimetallic ion-pair catalysis, which offers processing advantages and could potentially lower production costs .
Molecular Structure Analysis
The molecular structure of succinic acid has been extensively studied. Gas-phase electron diffraction (GED) and computational studies have identified multiple stable conformers of succinic acid, with the gauche conformer being energetically favored over the trans form . Spectroscopic studies have supported these findings and provided precise measurements of the molecule's structural properties, including bond distances and angles .
Chemical Reactions Analysis
Succinic acid participates in various chemical reactions due to its two carboxylic acid groups. It can form salts and esters, and it is involved in the synthesis of numerous industrial products, such as 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone . The compound's reactivity has also been explored in the context of hydrogen bonding, as seen in the crystal structure of a complex with 4-chloro-6-methoxypyrimidin-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid have been characterized through different analytical techniques. For instance, the isotopic labeling of succinic acid with oxygen-18 and carbon-13 has allowed for detailed NMR spectroscopy studies, providing insights into the molecule's electronic environment and the effects of isotopic substitution on its spectral properties . These studies are crucial for understanding the behavior of succinic acid in various chemical contexts and for developing more efficient production and purification methods.
科学研究应用
Pharmacokinetics and Tissue Distribution
Succinic acid, commonly used as a food additive, has been studied for its effects on various conditions like sepsis, cancer, ataxia, and obesity. A study by Jung, Song, & Ahn (2022) explored the pharmacokinetic profiles and tissue distribution of succinic acid, utilizing succinic acid-13C4 as a surrogate analyte to distinguish between endogenous and exogenous succinic acid. This study provides foundational data for selecting dosing regimens in future efficacy studies.
Biotechnological Production
Succinic acid, a four-carbon dicarboxylic acid, is a precursor for numerous industrially important chemicals. The study by Jiang et al. (2017) provides an overview of succinic acid producers and cultivation technology, focusing on metabolic engineering of model strains and process optimization for succinic acid production.
Purification Process Development
The purification process of succinic acid produced by fermentation is crucial for its commercial viability. Glassner, Elankovan, Beacom, & Berglund (1995) developed a complete process for producing and purifying succinic acid from carbohydrates, including steps like fermentation, desalting electrodialysis, water-splitting electrodialysis, and crystallization.
Solid State NMR Structure Determination
Succinic acid is used in advanced NMR spectroscopy techniques. A study by van Gammeren et al. (2004) used biosynthetic site-directed isotopically 13C enriched succinic acid to prepare light-harvesting 2 protein complexes for solid state NMR structure determination of transmembrane proteins.
Industrial Applications
Succinic acid plays a significant role in industries producing food, pharmaceuticals, surfactants, detergents, green solvents, and biodegradable plastics. Zeikus, Jain, & Elankovan (1999) discuss its potential in supplying various industrial products, including 1,4-butanediol and adipic acid.
Metabolic Flux Analysis in Production
Lang (2016) conducted 13C metabolic flux analysis to analyze succinic acid production by Basfia succiniciproducens from different sugars. This study provides insights into metabolic engineering strategies for improving succinic acid yields.
Future Perspectives in Biosuccinate Production
Cheng, Zhao, Zeng, & Zhang (2012) reviewed the developments in technology for biosuccinate production. They discussed pathways, micro-organisms, culture conditions, and integrated production with other products, proposing strategies for commercialization.
Recovery and Crystallization Techniques
Research by Li et al. (2010) on one-step recovery of succinic acid from fermentation broths by crystallization highlights an innovative method for purifying succinic acid, offering insights into optimizing downstream processing.
安全和危害
属性
IUPAC Name |
(1,4-13C2)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437808 | |
| Record name | Succinic acid-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid-1,4-13C2 | |
CAS RN |
79864-95-2 | |
| Record name | Succinic acid-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79864-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)



